Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzo[b][1,4]oxazepine ring fused to a piperidine moiety, with a tert-butyl carboxylate group at the 1'-position and a chlorine substituent at the 7-position of the benzoxazepine ring. This structure combines rigidity from the spirocyclic system with functional versatility from the halogen and carboxylate groups, making it a valuable intermediate in pharmaceutical synthesis.
Properties
CAS No. |
1956331-92-2 |
|---|---|
Molecular Formula |
C18H25ClN2O3 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25ClN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 |
InChI Key |
URVNNBRSXDECDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Cl)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzo[B][1,4]oxazepine core, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : The 7-chloro and 7-fluoro analogues share similar molecular weights but differ in steric and electronic profiles. Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability compared to chlorine .
- Electron-Donating Groups (OCH₃) : The 7-methoxy derivative (C₁₉H₂₈N₂O₄) has a higher molecular weight due to the methoxy group, which could increase solubility but reduce ring reactivity in electrophilic substitutions .
Brominated and Benzylated Analogues
- Replacement of the tert-butyl carboxylate with a benzyl group (C₂₄H₂₈BrN₂O₂) significantly alters lipophilicity, impacting membrane permeability in biological systems .
Biological Activity
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a spiro linkage connecting a benzo[B][1,4]oxazepine moiety to a piperidine ring. The presence of a tert-butyl ester and a chlorine atom at specific positions enhances its chemical properties and biological interactions. The molecular formula is with a molecular weight of 352.9 g/mol .
Preliminary studies indicate that this compound may interact with various biological targets such as receptors and enzymes. The exact mechanisms are still under investigation; however, it is believed that the compound can modulate neuroactive pathways and influence physiological processes related to neuroprotection and neurotransmission .
Neuroprotective Effects
Research has highlighted the potential neuroprotective properties of this compound. A study focusing on similar benzoxazepine derivatives showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The AChE inhibitory activity was quantified with an IC50 value of approximately mol/L .
Comparison with Related Compounds
The biological activity of this compound can be compared with other spiro compounds to understand how structural variations affect activity:
| Compound | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Bromine instead of Chlorine | Potentially similar neuroactivity | Halogen substitution impact |
| Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Fluorine atom present | Antimicrobial properties reported | Different halogen substitution |
These comparisons illustrate how halogenation and functional group variations can significantly influence both chemical behavior and biological activity .
Case Studies and Research Findings
Study on Neuroprotective Activity : A study conducted on derivatives similar to tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] demonstrated significant neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. The compounds were tested for their ability to mitigate cellular damage induced by beta-amyloid fragments and other neurotoxic agents .
AChE Inhibition Study : In another study focusing on benzoxazepine derivatives, the compounds exhibited varying degrees of AChE inhibition. The findings suggest that structural modifications could enhance or diminish the inhibitory effects on AChE, indicating a potential pathway for drug development targeting cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
